N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives are found in many natural products and have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C9H14N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h7H,1-6H2,(H,10,11,12) |
InChI Key |
HHSQSOUIQIUDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
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